Milbemycin A3 Oxime

Anthelmintic resistance Haemonchus contortus Sheep parasitology

Procure Moxidectin for its 23.3-day terminal half-life, enabling extended treatment intervals vs. ivermectin. It provides 2.7x lower neurotoxic risk in MDR1-deficient breeds and demonstrates 100% efficacy against ivermectin-resistant Haemonchus contortus. Long-acting injectable formulations offer >90% persistent efficacy for 150+ days in cattle, optimizing herd management. Ideal for research and GMP production.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B14121311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27-/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-RUTOLCLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Moxidectin (Milbemycin A3 Oxime): Technical Baseline and Identity Confirmation


The compound designated as (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is formally classified as Milbemycin A3 oxime (CHEBI:192564) [1] and is widely recognized as a structural synonym for Moxidectin in authoritative databases [2][3]. Moxidectin is a second-generation macrocyclic lactone (milbemycin subclass), produced as a semisynthetic derivative of nemadectin via selective oxidation followed by methyloximation . It is characterized by a C37H53NO8 molecular formula, a molecular weight of 639.82 g/mol, and a methoxyimino moiety that confers distinct physicochemical and pharmacokinetic properties relative to its precursor and other in-class macrocyclic lactones .

Why Moxidectin Cannot Be Simply Substituted with Ivermectin, Selamectin, or Milbemycin Oxime


Generic substitution among macrocyclic lactone endectocides carries substantial scientific and operational risk due to documented, quantifiable divergence in key performance parameters [1]. Even within the milbemycin subclass, Moxidectin's distinct methoxyimino moiety yields a significantly extended terminal elimination half-life (23.3 days in humans vs. ~14-18 hours for ivermectin) [2][3] and altered interaction with P-glycoprotein efflux transporters, directly impacting neurotoxic risk profiles in MDR1-deficient animals [4]. Furthermore, in-class analogs exhibit parasite species-specific efficacy gaps: Moxidectin demonstrates variable to negligible efficacy against Trichuris vulpis and Toxocara canis, whereas milbemycin oxime achieves >90% clearance for these same targets [5]. These data preclude the assumption of functional interchangeability for procurement decisions where extended duration of action, MDR1 safety, or specific parasite spectrum coverage are operationally critical.

Quantitative Differentiators: Moxidectin vs. Ivermectin, Nemadectin, and Milbemycin Oxime


Efficacy Against Ivermectin-Resistant Haemonchus contortus: Moxidectin vs. Ivermectin vs. Nemadectin

In lambs experimentally infected with an ivermectin-resistant strain of Haemonchus contortus, oral administration of moxidectin at 0.2 mg/kg achieved 100% reduction in adult worm counts, while nemadectin achieved 99% reduction [1]. Ivermectin at the same dose produced no statistically significant reduction in egg count or adult worm burden against the resistant isolate [1].

Anthelmintic resistance Haemonchus contortus Sheep parasitology

Terminal Elimination Half-Life: Moxidectin vs. Ivermectin

The terminal elimination half-life (t½) of moxidectin is substantially longer than that of ivermectin across multiple species. In humans, the mean t½ of moxidectin following an 8 mg oral dose is 23.3 days (559 hours) [1], compared to ivermectin's t½ of approximately 14-18 hours [2]. In beagle dogs, moxidectin exhibits a t½ of 458 hours (~19 days) [3], versus approximately 2.7 days for ivermectin in comparable studies [4].

Pharmacokinetics Drug disposition Long-acting formulation

Non-Inferiority to Ivermectin for Strongyloides stercoralis with Comparable Safety

A systematic review and meta-analysis of two randomized controlled trials (n=821 participants) conducted in Cambodia and Laos evaluated moxidectin versus ivermectin for Strongyloides stercoralis infection [1]. The pooled odds ratio (OR) for parasitological cure was 0.67 (95% CI 0.36–1.25, p=0.21, I²=0%), demonstrating statistical non-inferiority of moxidectin to ivermectin [1]. Both treatments exhibited comparable safety profiles, with no deaths reported and only mild adverse events (21% overall) [1].

Strongyloidiasis Neglected tropical diseases Mass drug administration

Sustained-Release Moxidectin Prevents Heartworm Infection for 18 Months in Hyperendemic Setting

A single subcutaneous injection of sustained-release (SR) moxidectin microsphere formulation (0.17 mg/kg) was evaluated in 20 heartworm-negative Canary Hound dogs living in a hyperendemic region with kennel Dirofilaria immitis prevalence rates ranging from 11.1% to 57.1% (average 36.7%) [1]. All treated dogs remained heartworm-negative at 6, 12, 18, and 24 months post-treatment by antigen and Knott's testing, while untreated kennel prevalence remained 14.3% to 46.7% (average 35.4%) at study conclusion [1]. No adverse reactions were observed [1].

Dirofilaria immitis Heartworm prevention Sustained-release formulation

Neurotoxic Potential in P-Glycoprotein-Deficient Models: Moxidectin vs. Ivermectin

In P-glycoprotein-deficient CF-1 mice (a model for MDR1 mutation-associated neurotoxicity), moxidectin exhibited a 2.7-fold lower neurotoxic potential compared to ivermectin [1]. While absolute brain drug concentrations at 0.2 mg/kg were comparable (100.8 pmol/g for ivermectin vs. 140.2 pmol/g for moxidectin), moxidectin required a 2.7-fold higher molar dose (1.09 μmol/kg vs. 0.40 μmol/kg for ivermectin) to induce equivalent neurotoxicosis as measured by rotarod performance [1].

MDR1 mutation P-glycoprotein Drug safety Neurotoxicity

Long-Acting Injectable Formulation: Persistent Efficacy ≥150 Days in Cattle

A 10% long-acting (LA) injectable formulation of moxidectin administered as a single subcutaneous injection at 1.0 mg/kg in cattle provided persistent efficacy of >90% against Dictyocaulus viviparus, Haemonchus placei, and Oesophagostomum radiatum for at least 150 days post-treatment, and against Trichostrongylus axei for at least 90 days post-treatment [1]. This represents the longest documented persistent activity among commercial macrocyclic lactone formulations for cattle [1].

Cattle parasitology Persistent activity Injectable formulation

Evidence-Based Application Scenarios for Moxidectin Procurement


Small Ruminant Anthelmintic Programs in Regions with Documented Macrocyclic Lactone Resistance

Procurement of moxidectin is scientifically justified for sheep and goat operations where ivermectin-resistant Haemonchus contortus has been confirmed. Direct comparative data demonstrate that moxidectin achieves 100% reduction of adult ivermectin-resistant H. contortus at 0.2 mg/kg oral dose, whereas ivermectin produces no significant reduction [1]. This differential efficacy directly impacts flock productivity and selection for further resistance.

Human Mass Drug Administration for Onchocerciasis or Strongyloidiasis Requiring Extended Dosing Intervals

Moxidectin's 23.3-day terminal half-life in humans [2] and demonstrated non-inferiority to ivermectin for Strongyloides stercoralis (pooled OR 0.67, 95% CI 0.36–1.25) [3] position it as the preferred agent for MDA programs seeking to extend treatment intervals, reduce distribution costs, or address compliance challenges in remote populations.

Canine Heartworm Prevention in Breeds with MDR1 Mutation or in Hyperendemic Regions

For veterinary practices managing Collies, Australian Shepherds, and other MDR1-affected breeds, moxidectin's 2.7-fold lower neurotoxic potential compared to ivermectin in P-glycoprotein-deficient models [4] provides a quantifiable safety advantage. Additionally, sustained-release moxidectin formulations prevent heartworm infection for ≥18 months following a single injection in hyperendemic settings [5], offering compliance benefits that standard monthly preventives cannot match.

Extensive Cattle Grazing Operations Requiring Single-Treatment Parasite Control

Cattle producers operating extensive grazing systems where frequent animal handling is impractical or costly should prioritize moxidectin long-acting (LA) injectable formulations. Evidence demonstrates persistent efficacy (>90%) against key gastrointestinal and respiratory nematodes for at least 150 days post single injection [6], representing a 3- to 10-fold duration advantage over conventional macrocyclic lactone pour-on or injectable products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.